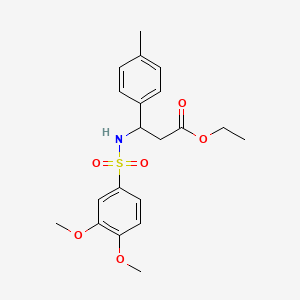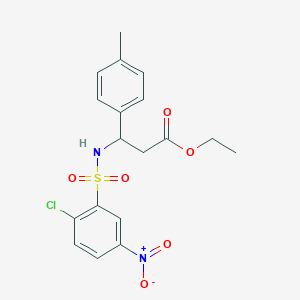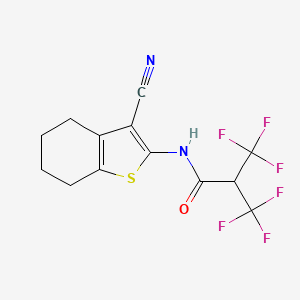![molecular formula C9H12ClN5O B4295743 4-[4-(1-AZIRANYL)-6-CHLORO-1,3,5-TRIAZIN-2-YL]MORPHOLINE](/img/structure/B4295743.png)
4-[4-(1-AZIRANYL)-6-CHLORO-1,3,5-TRIAZIN-2-YL]MORPHOLINE
Overview
Description
2-Aziridin-1-yl-4-chloro-6-morpholin-4-yl-1,3,5-triazine is a synthetic organic compound that belongs to the class of 1,3,5-triazines This compound is characterized by the presence of aziridine, chloro, and morpholine groups attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1-AZIRANYL)-6-CHLORO-1,3,5-TRIAZIN-2-YL]MORPHOLINE typically involves the substitution of chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with aziridine and morpholine. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the substitution process . The reaction is usually performed in an ice bath to control the temperature and ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2-Aziridin-1-yl-4-chloro-6-morpholin-4-yl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under mild conditions.
Oxidation and Reduction: The aziridine ring can be oxidized to form aziridine N-oxides or reduced to form amines.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium carbonate or triethylamine as bases, and solvents like tetrahydrofuran (THF) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Various substituted triazines depending on the nucleophile used.
Oxidation: Aziridine N-oxides.
Reduction: Amines.
Scientific Research Applications
Medicinal Chemistry: As a precursor for the synthesis of antitumor and antimicrobial agents.
Biological Research: Investigated for its interactions with DNA and proteins, making it a candidate for studying cellular processes and drug development.
Industrial Chemistry: Used in the development of herbicides and polymer stabilizers.
Mechanism of Action
The mechanism of action of 4-[4-(1-AZIRANYL)-6-CHLORO-1,3,5-TRIAZIN-2-YL]MORPHOLINE involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The aziridine ring is highly reactive and can alkylate DNA, leading to the inhibition of DNA replication and transcription . This property makes it a potent cytotoxic agent, useful in cancer therapy. The compound also interacts with proteins, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Altretamine (N2,N2,N4,N4,N6,N6-hexamethyl-1,3,5-triazine-2,4,6-triamine)
- Tretamine (2,4,6-triethyleneimino-1,3,5-triazine)
- (5-{[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Uniqueness
2-Aziridin-1-yl-4-chloro-6-morpholin-4-yl-1,3,5-triazine is unique due to the presence of both aziridine and morpholine groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[4-(aziridin-1-yl)-6-chloro-1,3,5-triazin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5O/c10-7-11-8(14-1-2-14)13-9(12-7)15-3-5-16-6-4-15/h1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDWOHFWPJGZHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C2=NC(=NC(=N2)Cl)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-{[(4-ethoxynaphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B4295674.png)
![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B4295678.png)
![2-methyl-7,9-dinitro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B4295681.png)

![N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-METHYLBENZAMIDE](/img/structure/B4295707.png)
![(2Z)-N-[(4-FLUOROPHENYL)METHYL]-3-[5-(4-METHYLPHENYL)FURAN-2-YL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE](/img/structure/B4295719.png)
![2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-(3,5-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B4295724.png)
![2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-(3-BROMOPHENYL)ACETAMIDE](/img/structure/B4295726.png)
![2-(4-methyl-3-pyridin-3-yl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4295740.png)
![4-(methoxymethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B4295756.png)
![4-(methoxymethyl)-6-methyl-3-[(triphenylphosphoranylidene)amino]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4295762.png)
![5-benzyl-13-(methoxymethyl)-11-methyl-4-(2-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B4295765.png)
